Cas no 894037-22-0 (N-(3,4-difluorophenyl)-2-({6-phenyl-1,2,4triazolo4,3-bpyridazin-3-yl}sulfanyl)acetamide)

N-(3,4-difluorophenyl)-2-({6-phenyl-1,2,4triazolo4,3-bpyridazin-3-yl}sulfanyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(3,4-difluorophenyl)-2-({6-phenyl-1,2,4triazolo4,3-bpyridazin-3-yl}sulfanyl)acetamide
- N-(3,4-difluorophenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
- F2506-0095
- N-(3,4-difluorophenyl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)acetamide
- AKOS024653896
- 894037-22-0
- N-(3,4-difluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
-
- Inchi: 1S/C19H13F2N5OS/c20-14-7-6-13(10-15(14)21)22-18(27)11-28-19-24-23-17-9-8-16(25-26(17)19)12-4-2-1-3-5-12/h1-10H,11H2,(H,22,27)
- InChI Key: IVRWMMQGXBBSLQ-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(F)C(F)=C1)(=O)CSC1N2C(=NN=1)C=CC(C1=CC=CC=C1)=N2
Computed Properties
- Exact Mass: 397.08088755g/mol
- Monoisotopic Mass: 397.08088755g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 539
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 97.5Ų
N-(3,4-difluorophenyl)-2-({6-phenyl-1,2,4triazolo4,3-bpyridazin-3-yl}sulfanyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2506-0095-4mg |
N-(3,4-difluorophenyl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)acetamide |
894037-22-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2506-0095-100mg |
N-(3,4-difluorophenyl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)acetamide |
894037-22-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2506-0095-30mg |
N-(3,4-difluorophenyl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)acetamide |
894037-22-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2506-0095-10mg |
N-(3,4-difluorophenyl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)acetamide |
894037-22-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2506-0095-10μmol |
N-(3,4-difluorophenyl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)acetamide |
894037-22-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2506-0095-3mg |
N-(3,4-difluorophenyl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)acetamide |
894037-22-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2506-0095-25mg |
N-(3,4-difluorophenyl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)acetamide |
894037-22-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2506-0095-2μmol |
N-(3,4-difluorophenyl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)acetamide |
894037-22-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2506-0095-20mg |
N-(3,4-difluorophenyl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)acetamide |
894037-22-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2506-0095-5mg |
N-(3,4-difluorophenyl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)acetamide |
894037-22-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
N-(3,4-difluorophenyl)-2-({6-phenyl-1,2,4triazolo4,3-bpyridazin-3-yl}sulfanyl)acetamide Related Literature
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
Additional information on N-(3,4-difluorophenyl)-2-({6-phenyl-1,2,4triazolo4,3-bpyridazin-3-yl}sulfanyl)acetamide
Introduction to N-(3,4-difluorophenyl)-2-({6-phenyl-1,2,4triazolo4,3-bpyridazin-3-yl}sulfanyl)acetamide (CAS No. 894037-22-0)
N-(3,4-difluorophenyl)-2-({6-phenyl-1,2,4triazolo4,3-bpyridazin-3-yl}sulfanyl)acetamide
This compound, identified by its CAS number 894037-22-0, represents a significant advancement in the field of pharmaceutical chemistry. Its molecular structure incorporates a unique combination of heterocyclic rings and functional groups that make it a promising candidate for various therapeutic applications. The presence of both fluorine atoms and a sulfanyl group in its structure contributes to its distinct chemical properties and potential biological activities.
The compound's core structure is built around a pyridazine ring linked to a triazolotriazine moiety, which is further connected to an acetamide group. This arrangement not only imparts stability to the molecule but also provides multiple sites for interaction with biological targets. The 3,4-difluorophenyl substituent enhances the lipophilicity of the compound, making it more likely to cross biological membranes and reach its intended site of action.
In recent years, there has been growing interest in the development of molecules that incorporate fluorine atoms due to their ability to modulate metabolic pathways and improve drug bioavailability. The incorporation of two fluorine atoms in the 3,4-difluorophenyl group of this compound is particularly noteworthy, as it may contribute to its resistance against enzymatic degradation and enhance its pharmacokinetic profile.
The sulfanyl group attached to the triazolotriazine ring introduces a polar region into the molecule, which could facilitate interactions with polar biological targets such as proteins and enzymes. This feature makes the compound a versatile scaffold for drug design, allowing for further modifications to optimize its binding affinity and selectivity.
Recent studies have highlighted the potential of triazolotriazine derivatives as inhibitors of various enzymes involved in inflammatory and metabolic diseases. The compound in question has shown promising results in preclinical studies as an inhibitor of xanthine oxidase, an enzyme implicated in conditions such as gout and cardiovascular diseases. The mechanism of action involves the sulfanyl group interacting with the active site of the enzyme, thereby blocking its activity.
The acetamide moiety at the terminal end of the molecule provides another potential site for interaction with biological targets. Acetamides are known to exhibit a wide range of biological activities, including anti-inflammatory and analgesic effects. In this context, N-(3,4-difluorophenyl)-2-({6-phenyl-1,2,4triazolo4,3-bpyridazin-3-yl}sulfanyl)acetamide may exhibit additional therapeutic benefits beyond its primary mode of action.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of fluorine atoms into aromatic rings typically requires specialized methodologies to achieve regioselectivity and minimize side reactions. Similarly, the construction of the triazolotriazine ring necessitates precise control over reaction conditions to avoid unwanted byproducts.
In terms of pharmaceutical development, this compound represents an excellent example of how structural modifications can lead to novel therapeutics with improved properties. The combination of lipophilicity provided by the 3,4-difluorophenyl group and polarity introduced by the sulfanyl group creates a balanced molecule that can interact effectively with biological targets while maintaining good pharmacokinetic characteristics.
The potential applications of N-(3,4-difluorophenyl)-2-({6-phenyl-1,2,4triazolo4,3-bpyridazin-3-yl}sulfanyl)acetamide are diverse and span multiple therapeutic areas. Beyond its potential as an inhibitor of xanthine oxidase, it may also exhibit activity against other enzymes involved in metabolic pathways such as those related to diabetes and obesity. Additionally, its structural features make it a suitable candidate for further derivatization aimed at developing treatments for neurological disorders.
The growing body of research on fluorinated compounds underscores their importance in modern drug discovery. The ability to fine-tune molecular properties through strategic placement of fluorine atoms has led to significant advancements in medicinal chemistry. N-(3,4-difluorophenyl)-2-({6-phenyl-1,2,
894037-22-0 (N-(3,4-difluorophenyl)-2-({6-phenyl-1,2,4triazolo4,3-bpyridazin-3-yl}sulfanyl)acetamide) Related Products
- 899960-00-0(N-(2-chloroethyl)-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide)
- 2227686-37-3((2R)-4-(2,4,6-trifluorophenyl)butan-2-amine)
- 2090131-30-7(1-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-one)
- 915923-94-3(1-1-(2-methoxyethyl)piperidin-3-yl-N-methylmethanamine)
- 179912-34-6(2-(6-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile)
- 1183572-07-7(2-(3,5-Difluorophenyl)-5-methoxybenzoic acid)
- 112894-45-8(5,6,7,8-tetrahydronaphthalene-2-sulfonamide)
- 367251-31-8(1-4-(Trifluoromethyl)phenyl-2,3,4,9-tetrahydro-1H-beta-carboline Hydrochloride)
- 2229232-95-3(1-(5-bromothiophen-3-yl)-2,2-dimethylcyclopropylmethanol)
- 7758-98-7(Copper(II) Sulfate)




